molecular formula C7H7Br2NO3 B2716218 3-Amino-2-bromo-5-hydroxybenzoic acid hydrobromide CAS No. 2172562-29-5

3-Amino-2-bromo-5-hydroxybenzoic acid hydrobromide

Cat. No.: B2716218
CAS No.: 2172562-29-5
M. Wt: 312.945
InChI Key: NQNAAWSQUWQJOJ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 3-Amino-2-bromo-5-hydroxybenzoic acid hydrobromide (C₇H₅Br₂NO₃) is a halogenated benzoic acid derivative featuring an amino (-NH₂) group at position 3, a bromine atom at position 2, and a hydroxyl (-OH) group at position 3. The hydrobromide salt form enhances its solubility and stability, making it suitable for pharmaceutical applications .

Pharmaceutical Relevance
This compound is cataloged as a building block in chemical libraries (e.g., Enamine Ltd. and Hairui Chemical) for drug discovery, particularly as an intermediate in synthesizing active pharmaceutical ingredients (APIs) . The hydrobromide salt is selected for its favorable physicochemical properties, aligning with guidelines for pharmaceutically useful salts outlined in the Handbook of Pharmaceutical Salts .

Properties

IUPAC Name

3-amino-2-bromo-5-hydroxybenzoic acid;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3.BrH/c8-6-4(7(11)12)1-3(10)2-5(6)9;/h1-2,10H,9H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNAAWSQUWQJOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Br)N)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-bromo-5-hydroxybenzoic acid hydrobromide typically involves the bromination of 3-amino-5-hydroxybenzoic acid, followed by the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions often include:

    Bromination: Using bromine or a bromine source in an appropriate solvent such as acetic acid.

    Formation of Hydrobromide Salt: Addition of hydrobromic acid to the brominated product.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and subsequent salt formation under controlled conditions to ensure high yield and purity. The process typically includes:

    Reactor Setup: Using reactors that can handle corrosive bromine and hydrobromic acid.

    Purification: Employing crystallization or recrystallization techniques to obtain the pure hydrobromide salt.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-bromo-5-hydroxybenzoic acid hydrobromide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The bromo group can be reduced to form the corresponding hydroxybenzoic acid.

    Substitution: The amino and bromo groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: Utilizing nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of 3-amino-5-hydroxybenzoic acid.

    Substitution: Formation of substituted benzoic acids with various functional groups.

Scientific Research Applications

3-Amino-2-bromo-5-hydroxybenzoic acid hydrobromide is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: In the study of enzyme inhibition and as a probe for biochemical pathways.

    Medicine: Potential use in the development of pharmaceutical compounds due to its unique functional groups.

    Industry: As an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-2-bromo-5-hydroxybenzoic acid hydrobromide involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, the bromo group can participate in halogen bonding, and the hydroxy group can engage in hydrogen bonding and nucleophilic reactions. These interactions can affect various biochemical pathways and enzyme activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Benzoic Acid Derivatives

Table 1: Structural and Functional Group Comparison
Compound Name Core Structure Substituents (Positions) Salt/Form Key Applications Reference
3-Amino-2-bromo-5-hydroxybenzoic acid hydrobromide Benzoic acid -NH₂ (3), -Br (2), -OH (5) Hydrobromide API intermediate
2-Amino-5-bromo-3-methylbenzoic acid Benzoic acid -NH₂ (2), -Br (5), -CH₃ (3) Free acid Synthetic intermediate
3-Bromo-2-hydroxy-5-nitrobenzaldehyde Benzaldehyde -Br (3), -OH (2), -NO₂ (5) Free aldehyde Organic synthesis
2-Amino-3-bromo-5-hydroxypyridine Pyridine -NH₂ (2), -Br (3), -OH (5) Free base Heterocyclic drug design
Key Observations
  • The nitro group in 3-Bromo-2-hydroxy-5-nitrobenzaldehyde introduces strong electron-withdrawing effects, increasing reactivity in electrophilic substitutions but reducing stability compared to amino-substituted derivatives .
  • Salt Form Advantages :

    • The hydrobromide salt of the target compound offers superior aqueous solubility compared to free acids or aldehydes, critical for formulation in drug delivery systems .
Table 2: Comparative Physicochemical and Pharmacological Data
Property This compound 2-Amino-5-bromo-3-methylbenzoic acid Citalopram Hydrobromide (Reference Drug)
Molecular Weight 330.93 g/mol 230.06 g/mol 324.24 g/mol
Solubility (Water) High (due to hydrobromide salt) Low (free acid) High (salt form)
pKa (Approx.) ~2.1 (COOH), ~4.8 (NH₂), ~9.1 (OH) ~2.5 (COOH), ~4.5 (NH₂) ~9.5 (amine, hydrobromide)
Thermal Stability Stable up to 150°C Stable up to 120°C Stable up to 200°C
Key Findings
  • Salt Formulation : Hydrobromide salts, like the target compound and Citalopram Hydrobromide, are preferred in APIs for their balance of solubility and stability .
  • Reactivity : The hydroxyl group in the target compound enables participation in conjugation reactions (e.g., sulfation, glucuronidation), unlike its methyl-substituted counterpart .

Biological Activity

3-Amino-2-bromo-5-hydroxybenzoic acid hydrobromide is a chemical compound characterized by its unique structural features, including amino, bromo, and hydroxy functional groups. This compound has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article aims to explore the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

  • Molecular Formula : C7H6BrNO3·HBr
  • CAS Number : 2172562-29-5
  • Molecular Weight : 253.04 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets due to its functional groups:

  • Amino Group : Capable of forming hydrogen bonds, which may enhance binding affinity to target proteins or enzymes.
  • Bromo Group : Participates in halogen bonding, potentially influencing enzyme activity and molecular recognition processes.
  • Hydroxy Group : Engages in nucleophilic reactions and hydrogen bonding, affecting biochemical pathways.

These interactions can lead to modulation of enzyme activities and influence various biological processes.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit enzymes related to neurotransmitter metabolism, which could have implications in neurodegenerative diseases .
  • Anticancer Properties : Preliminary studies suggest that the compound exhibits cytotoxic effects against certain cancer cell lines. For example, it has shown efficacy in reducing cell viability in human cancer cell lines with IC50 values in the low micromolar range .
  • Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties, indicating potential use as an antimicrobial agent in pharmaceutical applications.

Study 1: Enzyme Inhibition

In a study focused on the inhibition of 3-hydroxyanthranilic acid oxidase (3-HAO), derivatives similar to this compound were tested for their inhibitory effects. The results demonstrated that certain derivatives could significantly inhibit enzyme activity, suggesting a pathway for therapeutic development against neurodegenerative conditions such as Alzheimer's disease .

Study 2: Anticancer Activity

A comparative analysis of various small-molecule drugs revealed that compounds structurally related to this compound exhibited significant antiproliferative activity against melanoma cells. The study found IC50 values indicating that these compounds could effectively reduce cell proliferation through apoptosis induction mechanisms .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-Amino-5-hydroxybenzoic acidLacks bromo groupModerate enzyme inhibition
3-Amino-5-bromo-2-hydroxybenzoic acidDifferent functional group positioningEnhanced anticancer properties
4-Chloro-3-hydroxyanthranilic acidSimilarity in structurePotent enzyme inhibition

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-amino-2-bromo-5-hydroxybenzoic acid hydrobromide, and how can intermediates be stabilized?

  • Methodology :

  • Bromination of Precursors : Start with a benzoic acid derivative (e.g., 3-amino-5-hydroxybenzoic acid) and introduce bromine at the 2-position using brominating agents like N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} in acidic conditions. Protect the amino and hydroxyl groups with tert-butoxycarbonyl (Boc) or acetyl groups to prevent side reactions .
  • Hydrobromide Salt Formation : React the free base with hydrobromic acid (HBr) in ethanol under reflux, followed by controlled crystallization to isolate the hydrobromide salt. Monitor pH to avoid over-acidification .
    • Intermediate Stabilization : Use inert atmospheres (e.g., N2\text{N}_2) and low-temperature storage (-20°C) to prevent degradation of halogenated intermediates .

Q. How can researchers ensure purity and structural fidelity during synthesis?

  • Analytical Techniques :

  • HPLC : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) to assess purity (>95%) and detect impurities .
  • Spectroscopy : Confirm structure via 1H NMR^1\text{H NMR} (DMSO-d6, 400 MHz) to identify aromatic protons (δ\delta 6.8–7.5 ppm) and amine/hydroxyl protons (δ\delta 9.2–10.5 ppm). IR spectroscopy verifies carboxylate ( \sim1700 cm1^{-1}) and hydrobromide ( \sim2400 cm1^{-1}) stretches .
    • Recrystallization : Purify using ethanol/water (3:1 v/v) at 4°C to obtain needle-like crystals, enhancing crystallinity for X-ray diffraction studies .

Q. What are the critical physical properties of this compound for experimental design?

  • Molecular Weight : Calculated as 309.95 g/mol (C7_7H6_6BrNO3_3·HBr) based on Hill notation .
  • Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. LogP ~2.1 (estimated from analogs in ) suggests moderate lipophilicity.
  • Stability : Hygroscopic; store desiccated at -20°C. Decomposes above 200°C (DSC/TGA data recommended for precise determination) .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions for drug intermediate synthesis?

  • Mechanistic Insight : The 2-bromo group facilitates Suzuki-Miyaura coupling with aryl boronic acids (e.g., for biaryl synthesis) using Pd(PPh3_3)4_4 catalyst in THF/Na2CO3\text{Na}_2\text{CO}_3. Bromine’s electronegativity enhances oxidative addition kinetics .
  • Case Study : In a 2020 study, brominated benzoic acids enabled synthesis of kinase inhibitors via regioselective coupling at the 2-position, achieving >80% yield under optimized conditions .

Q. What strategies mitigate competing side reactions during functionalization of the amino and hydroxyl groups?

  • Selective Protection :

  • Amino Group : Use Boc anhydride in CH2Cl2\text{CH}_2\text{Cl}_2 with DMAP catalyst (90% yield).
  • Hydroxyl Group : Protect as a silyl ether (e.g., TBSCl in DMF) to prevent oxidation during bromination .
    • Deprotection : Remove Boc with TFA/CH2Cl2\text{CH}_2\text{Cl}_2 (1:4 v/v) and TBS with TBAF\text{TBAF} in THF. Monitor via LC-MS to confirm intermediate integrity .

Q. How can computational modeling guide the design of derivatives for biological activity studies?

  • In Silico Tools :

  • Docking Studies : Use AutoDock Vina to model interactions with NMDA receptors (PDB ID: 2A5T). The bromine and carboxylate groups show affinity for hydrophobic and charged binding pockets, respectively .
  • QSAR : Correlate Hammett constants (σBr=0.23\sigma_{\text{Br}} = 0.23) with antimicrobial activity (IC50_{50}) to predict bioactivity of halogenated analogs .
    • Validation : Synthesize top-scoring derivatives and test in vitro for antibacterial (e.g., E. coli MIC assays) or neuroactivity (e.g., NMDA receptor modulation) .

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